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Compound of Interest

(4-(4-
Compound Name:
Chlorophenoxy)phenyl)methanol

CAS No.: 93497-08-6

Cat. No.: B1356539

Get Quote

\ J

Target Application: Anti-Tubercular Agents (Direct InhA Inhibition)

Executive Summary

The Challenge: The rise of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis is largely
driven by resistance to Isoniazid (INH), the frontline therapy.[1] INH resistance most commonly
arises from mutations in the katG gene, which prevents the activation of the INH pro-drug.

The Solution: (4-(4-Chlorophenoxy)phenyl)methanol derivatives represent a class of Direct
InhA Inhibitors. Unlike INH, these scaffolds do not require katG activation. They bind directly to
the enoyl-acyl carrier protein reductase (InhA) enzyme, effectively bypassing the primary
mechanism of INH resistance.[2]

The Product: This guide analyzes the (4-(4-Chlorophenoxy)phenyl)methanol scaffold—a
lipophilic diphenyl ether core with a polar hydroxymethyl "warhead." This structure balances the
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high affinity of Triclosan-like inhibitors with improved physicochemical properties (solubility and
permeability).

Mechanism of Action & Rationale

To understand the SAR, one must understand the binding pocket. InhA is the NADH-dependent
enoyl-ACP reductase involved in Type Il fatty acid biosynthesis (FAS-II).

¢ Isoniazid (Standard of Care): Pro-drug.[2][3] Activated by KatG

Forms INH-NAD adduct

Inhibits InhA.

o Diphenyl Ether Methanols (The Product): Direct Inhibitor.[2] The diphenyl ether motif mimics
the hydrophobic substrate, while the methanol group interacts with the hydrophilic region of
the active site (often the Tyr158 residue or the NAD+ cofactor ribose).

Visualization: Mechanism of Action (DOT)
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Figure 1: Comparative Mechanism of Action. The diphenyl ether scaffold bypasses the KatG
activation step, retaining efficacy against INH-resistant strains.

Structure-Activity Relationship (SAR) Deep Dive
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The (4-(4-Chlorophenoxy)phenyl)methanol scaffold can be dissected into three
pharmacophoric regions.

Region A: The Distal Ring (4-Chlorophenoxy)

e Role: Occupies the large hydrophobic pocket of InhA.

e Chlorine Substitution (4-Cl): Critical for lipophilic efficiency. The chlorine atom fills a
hydrophobic sub-pocket and protects the ring from rapid metabolic oxidation.

o Alternative: 4-Bromo increases lipophilicity (

) but may reduce solubility. 4-Fluoro often reduces potency due to weaker hydrophobic
interactions.

» Steric Constraints: Bulky groups at the ortho position (2-position) of this ring can cause steric
clash with the NAD+ cofactor, reducing affinity.

Region B: The Linker (Ether Oxygen)

» Role: Provides essential flexibility, allowing the two aromatic rings to adopt a "butterfly”
conformation required to fit the active site.

» Modifications: Replacing the oxygen with sulfur (thioether) or carbon (methylene) generally
retains activity but alters the bond angle and solubility profile. The ether oxygen is preferred
for its H-bond accepting capability.

Region C: The Proximal Ring (Phenylmethanol)

e Role: The "Anchor.”
e The Methanol Group (-CH20H):

o H-Bonding: Acts as a donor/acceptor with the active site residues (Tyr158) and the 2'-
hydroxyl of the NAD+ ribose.

o Metabolic Liability: Primary alcohols are prone to oxidation to carboxylic acids (inactive).

o Optimization: Methylation of the carbon (
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-methyl benzyl alcohol) can improve metabolic stability but creates a chiral center,
complicating synthesis.

o Bioisosteres: Replacement with a triazole or amide often maintains H-bonding while
improving stability.

Visualization: SAR Map (DOT)
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Figure 2: Structure-Activity Relationship Map highlighting critical pharmacophores.

Comparative Performance Data

The following data summarizes the performance of representative (4-(4-
Chlorophenoxy)phenyl)methanol derivatives against standard alternatives.

Table 1: Antimicrobial Potency & Selectivity
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MIC (pg/mL) MIC (pg/mL) Cytotoxicity

Compound Selectivity
Target vs M.tb vs MDR-TB  CC50 (Vero
Class Index (SI)
H37Rv (KatG mut) Cells)
(4-(4-ClI-
phenoxy)phe InhA (Direct) 2.0-8.0 2.0-8.0 > 100 uM > 20
nyl)methanol
Isoniazid InhA (Pro- > 25
0.05-0.2 _ > 500 pM > 1000
(INH) drug) (Resistant)
Triclosan InhA (Direct) 10-20 10-20 ~ 30 uM Low (< 5)
Rifampicin RNA Pol 0.1-05 0.1-05 > 100 uM > 200
Analysis:

e Potency: The methanol derivatives are generally less potent than INH against wild-type
strains but superior to Triclosan.

o Resistance Profile: Crucially, they retain full potency against MDR strains harboring katG
mutations, unlike INH.

o Safety: They exhibit a better safety profile (higher SI) compared to Triclosan, which suffers
from general cytotoxicity due to membrane disruption effects at high concentrations.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended.

Synthesis: Ullmann Coupling & Reduction

Objective: Synthesize (4-(4-chlorophenoxy)phenyl)methanol.

o Coupling: React 4-chlorophenol with 4-bromobenzaldehyde using a copper catalyst (Cul),
Ligand (e.qg., dimethylglycine), and base (

) in dioxane at 100°C.
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Workup: Extract with ethyl acetate, wash with brine, dry over

. Purify via flash chromatography to isolate 4-(4-chlorophenoxy)benzaldehyde.

Reduction: Dissolve the aldehyde in Methanol/THF (1:1). Add Sodium Borohydride (

, 1.5 eq) at 0°C. Stir for 1 hour.

Quench: Add saturated

. Extract, dry, and concentrate.[4]

Validation:

NMR should show a singlet/doublet at
4.6 ppm (benzylic
) and disappearance of the aldehyde peak (

10.0 ppm).

Biological Evaluation: MABA Assay (Microplate Alamar
Blue)

Objective: Determine Minimum Inhibitory Concentration (MIC).[2][5]

e Medium: Middlebrook 7H9 broth supplemented with OADC and Tyloxapol (to prevent
clumping).

¢ Inoculum:M. tuberculosis H37Rv diluted to

CFU/mL.

e Controls:
o Positive: Isoniazid (Start at 1 ug/mL).[6]
o Negative: DMSO (solvent control).

e Procedure:
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o Serial dilution of test compounds in 96-well plates.

o Add bacterial suspension. Incubate at 37°C for 5 days.
o Add Alamar Blue reagent (resazurin) + Tween 80.

o Incubate 24 hours.

o Read: Fluorescence (Excitation 530nm / Emission 590nm). Pink = Growth (Resorufin);
Blue = No Growth (Resazurin).

Visualization: Assay Workflow (DOT)
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Figure 3: Microplate Alamar Blue Assay (MABA) workflow for MIC determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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